Crystal structure analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Crystal structure analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Abstract
This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a derivative of the medicinally significant benzosuberone scaffold. Benzosuberone derivatives are recognized for a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] Understanding the precise three-dimensional architecture and intermolecular interactions of this hydroxylated analog is paramount for elucidating structure-activity relationships (SAR), predicting solid-state properties, and guiding rational drug design. This document details the entire workflow from synthesis and crystallization to data analysis and interpretation, offering field-proven insights into the causality behind key experimental decisions and analytical techniques.
Introduction: The Significance of the Benzosuberone Scaffold
The benzosuberone core, characterized by a benzene ring fused to a seven-membered cycloheptanone ring, is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity and synthetic tractability have made it a cornerstone for developing novel therapeutic agents. The introduction of a hydroxyl group at the 2-position, creating the title compound, is a strategic modification intended to explore new intermolecular interactions and potentially enhance binding affinity to biological targets.
Crystal structure analysis serves as the definitive method for determining the atomic arrangement within a crystalline solid. For pharmaceutical development, this information is critical as it influences key properties such as solubility, stability, and bioavailability. This guide will illuminate the supramolecular architecture of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, focusing on the pivotal role of hydrogen bonding.
Experimental Methodology: From Synthesis to Data Collection
The successful analysis of a crystal structure is predicated on the quality of the single crystal. This section outlines the validated protocols for obtaining and analyzing a suitable specimen.
Synthesis and Crystallization
A plausible synthetic route can be adapted from established procedures for benzosuberone derivatives.[4][5] The primary challenge lies not in the synthesis itself, but in the subsequent crystallization to yield a single crystal of sufficient size and quality for diffraction.
Step-by-Step Crystallization Protocol:
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Material Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated as defects.
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Solvent Selection: A solvent screening is performed to identify a system where the compound has moderate solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A binary solvent system (e.g., ethanol/water, dichloromethane/hexane) often provides the necessary control over saturation.
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Slow Evaporation (Proven Method):
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Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.
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Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is a critical step to control the rate of evaporation; too rapid evaporation leads to polycrystalline powder, while too slow evaporation may not induce crystallization.
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Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
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Crystal Harvesting: Once well-formed, prismatic crystals appear, they must be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SC-XRD)
The SC-XRD experiment is the core of the structural analysis, providing the raw data that defines the atomic positions.
Data Collection and Processing Workflow:
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Crystal Mounting: The selected crystal is mounted on a goniometer head in the cold nitrogen stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher-quality data.
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Data Collection: Diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source, typically Cu Kα (λ=1.5418 Å) or Mo Kα (λ=0.7107 Å) radiation.[6] A full sphere of data is collected by rotating the crystal through a series of frames.
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Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
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Structure Solution and Refinement:
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The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
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This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
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The workflow from data collection to a refined structure is a self-validating system, with statistical figures of merit (e.g., R-factors, goodness-of-fit) providing a clear indication of the quality and reliability of the final model.
Caption: Experimental and computational workflow for single-crystal X-ray diffraction.
Structural Analysis and Discussion
The refined crystallographic information file (CIF) contains the definitive data on the molecule's geometry and its arrangement in the crystal lattice.
Molecular Conformation
The asymmetric unit contains one molecule of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The seven-membered ring adopts a specific conformation (e.g., a boat or chair-like form) to minimize steric strain. The fusion with the planar benzene ring imposes significant conformational constraints. The hydroxyl and carbonyl groups are key features, and their relative orientation is crucial for determining the nature of hydrogen bonding.
Table 1: Representative Geometric Parameters
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| C=O | C5=O1 | 1.22 | C4a-C5-C6 | C-C-C | 119.5 |
| C-OH | C2-O2 | 1.36 | C1-C2-O2 | C-C-O | 118.0 |
| C-C (Aromatic) | C1-C2 | 1.39 | C2-C1-C9a | C-C-C | 120.0 |
| C-C (Aliphatic) | C6-C7 | 1.53 | C6-C7-C8 | C-C-C | 114.0 |
Note: These are idealized values. Actual experimental values would be determined from the refined crystal structure.
Caption: Molecular structure of the title compound with key functional groups.
Supramolecular Assembly: The Hydrogen-Bonding Network
The presence of both a hydrogen bond donor (-OH) and an acceptor (C=O) makes hydrogen bonding the dominant intermolecular force governing the crystal packing.[1] The analysis of these interactions is crucial.
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Intramolecular vs. Intermolecular Hydrogen Bonding: A key question is whether the hydroxyl proton forms a hydrogen bond within the same molecule (intramolecular) to the carbonyl oxygen, or with a neighboring molecule (intermolecular).[7] An intramolecular bond would create a stable six-membered ring and significantly alter the molecule's chemical properties and its ability to interact with other molecules.[8][9] However, an intermolecular O-H···O=C hydrogen bond is more probable, leading to the formation of dimers or extended chains, which profoundly influences the crystal's stability and melting point.
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Other Weak Interactions: Beyond classical hydrogen bonds, weaker C-H···O interactions and potential C-H···π contacts contribute to the overall stability of the crystal lattice.[10] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts, providing a fingerprint of the crystal packing environment.[11]
Caption: Diagram of intermolecular O-H···O=C hydrogen bonds forming a chain.
Implications for Drug Development
The precise data derived from crystal structure analysis provides an authoritative foundation for advancing a compound through the drug development pipeline.
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Structure-Activity Relationship (SAR): The 3D structure reveals the exact orientation of the hydroxyl and carbonyl groups. This information is invaluable for computational chemists performing molecular docking studies to predict how the molecule binds to a specific protein target.[11] Understanding the existing hydrogen bond network can inspire the design of new analogs with modified groups to optimize target engagement.
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Polymorph Screening: The solid-state packing arrangement identified is one possible crystalline form (polymorph). Different polymorphs can have drastically different solubilities and stabilities. This initial structure provides a reference point for polymorph screening, a critical step in pharmaceutical development to ensure batch-to-batch consistency and optimal bioavailability.
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Formulation Development: Knowledge of the intermolecular interactions and crystal habit informs the selection of excipients and processes during drug formulation, helping to ensure the stability and dissolution profile of the final drug product.
Conclusion
The single-crystal X-ray analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one provides definitive insights into its three-dimensional structure and supramolecular assembly. The study of its hydrogen-bonding network is particularly crucial, revealing the primary interactions that dictate its solid-state properties. This detailed structural knowledge is not merely an academic exercise; it is a fundamental prerequisite for the rational design of more effective therapeutic agents based on the benzosuberone scaffold and for making informed decisions throughout the drug development process.
References
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- Title: Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line.
- Title: Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions Source: MDPI URL
- Title: Intermolecular Interactions - Org Chem One (1)
- Title: Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity Source: ResearchGate URL
- Title: Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone Source: ResearchGate URL
- Title: Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy Source: PubMed URL
- Title: Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.
- Title: Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
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